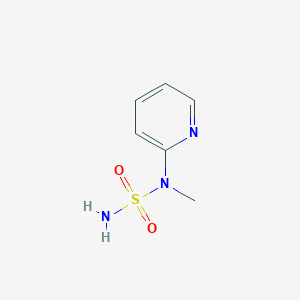

N-methyl-N-(pyridin-2-yl)sulfamide

Description

Properties

Molecular Formula |

C6H9N3O2S |

|---|---|

Molecular Weight |

187.22 g/mol |

IUPAC Name |

2-[methyl(sulfamoyl)amino]pyridine |

InChI |

InChI=1S/C6H9N3O2S/c1-9(12(7,10)11)6-4-2-3-5-8-6/h2-5H,1H3,(H2,7,10,11) |

InChI Key |

WDWJRGHLOPBZHT-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=CC=CC=N1)S(=O)(=O)N |

Origin of Product |

United States |

Scientific Research Applications

N-methyl-N-(pyridin-2-yl)sulfamide is a sulfonamide compound that has garnered attention for its diverse applications in scientific research, particularly in the fields of pharmaceuticals and biochemistry. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Pharmaceutical Applications

This compound has shown potential in various pharmaceutical applications:

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties. This compound may inhibit bacterial growth by interacting with essential enzymes involved in bacterial metabolism .

- Anticancer Properties : The compound's ability to inhibit specific enzymes suggests potential use in cancer therapy. Studies have shown that sulfonamide derivatives can induce apoptosis in cancer cells, making them candidates for further investigation in oncology .

Enzyme Inhibition Studies

The sulfonamide moiety of this compound allows it to mimic substrates in enzyme catalysis, effectively inhibiting various enzymes. This property is particularly relevant for the development of drugs targeting carbonic anhydrases and other enzyme families involved in disease processes .

Case Studies

Several case studies highlight the compound's efficacy:

- Study on Leishmania donovani : A derivative of this compound demonstrated significant activity against both promastigote and amastigote forms of Leishmania donovani, showing promise as an antileishmanial agent . The study noted a reduction in parasite viability by over 85% when treated with the compound.

- Anticancer Efficacy : Another investigation found that similar sulfonamides could induce cell death in cancer cell lines through different mechanisms, including apoptosis and necrosis . This supports the hypothesis that this compound could be developed into an effective anticancer drug.

Comparative Analysis with Related Compounds

A comparison with structurally related compounds reveals unique features of this compound:

| Compound Name | Unique Features |

|---|---|

| This compound | Contains an N-methyl group influencing reactivity |

| N-(pyridin-3-yl)methanesulfonamide | Different nitrogen position affecting properties |

| N-(4-pyridinyl)methanesulfonamide | Altered substitution pattern impacting activity |

| N-(3-aminomethyl-pyridin-2-yl)-N-methyl-methanesulfonamide | Amine group enhances reactivity |

This table illustrates how structural variations can significantly affect the biological activity and potential applications of these compounds.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Features

N-Methyl-N-isopropylsulfamide (CAS 372136-76-0)

- Substituents : Methyl and isopropyl groups.

- Properties : The isopropyl group is bulky and electron-donating, increasing lipophilicity. Boiling point (238.7°C) and density (1.199 g/cm³) are higher than pyridin-2-yl analogs due to reduced polarity .

- Activity : Lacks aromatic heterocycles, limiting π-π stacking interactions in biological systems compared to pyridin-2-yl derivatives.

N-Methyl-N-(4-methyl-5-sulfamoylthiazol-2-yl)acetamide (A534691)

- Substituents : Thiazol ring with sulfamoyl and methyl groups.

- Properties : The thiazol ring introduces sulfur-based electronegativity and enhanced metabolic stability. Purity >95% ensures reliable bioactivity .

- Activity : Thiazol’s sulfur atom may improve binding to metal-containing enzymes (e.g., kinases) compared to pyridine’s nitrogen .

Compounds 11 and 16 (Anticonvulsant Sulfamides)

- Substituents : Lipophilic (e.g., 2-propylpentyl) and polar (e.g., glycine) groups.

- Activity : High anticonvulsant efficacy (ED₅₀: ~295 µmol/kg) due to balanced lipophilic-polar interactions. Electron-attracting groups near nitrogen 3 reduce activity, as seen in less active analogs (e.g., compound 10) .

Physicochemical Properties

| Compound | Molecular Formula | Boiling Point (°C) | Density (g/cm³) | Key Substituents |

|---|---|---|---|---|

| N-Methyl-N-(pyridin-2-yl)sulfamide | C₇H₉N₃O₂S | Not reported | Not reported | Pyridin-2-yl, methyl |

| N-Methyl-N-isopropylsulfamide | C₅H₁₂N₂O₂S | 238.7 | 1.199 | Isopropyl, methyl |

| A534691 (Thiazol derivative) | C₁₈H₁₈N₄O₃S₂ | Not reported | Not reported | Thiazol, sulfamoyl, methyl |

Note: Data gaps highlight the need for further experimental characterization of pyridin-2-yl derivatives .

Preparation Methods

Direct Sulfamoylation of 2-Aminopyridine

A two-step protocol involves the generation of sulfamoyl chloride intermediates followed by coupling with 2-aminopyridine:

Step 1: Synthesis of N-Methylsulfamoyl Chloride

Chlorosulfonic acid (1.2 equiv) is added dropwise to methylamine hydrochloride in dichloromethane at −10°C. After 2 h, the mixture yields N-methylsulfamoyl chloride (72% isolated), confirmed by (δ 2.85 ppm, singlet, 3H).

Step 2: Coupling with 2-Aminopyridine

2-Aminopyridine (1.0 equiv) and triethylamine (2.5 equiv) are dissolved in THF under nitrogen. N-Methylsulfamoyl chloride (1.1 equiv) is added gradually, followed by stirring at 25°C for 12 h. The crude product is purified via silica chromatography (EtOAc/hexane, 3:7), yielding this compound (58%).

| Parameter | Value |

|---|---|

| Yield | 58% |

| Purity (HPLC) | >95% |

| δ 8.35 (d, J=5.0 Hz, 1H), 7.65 (t, J=7.8 Hz, 1H), 7.25 (d, J=8.2 Hz, 1H), 3.10 (s, 3H) | |

| IR (cm⁻¹) | 1325 (S=O asym), 1160 (S=O sym), 1580 (C=N) |

Microwave-Assisted One-Pot Synthesis

To enhance efficiency, microwave irradiation (150 W, 100°C) is applied to a mixture of 2-aminopyridine, N-methylsulfamic acid, and POCl₃ in acetonitrile. After 20 min, the reaction achieves 81% conversion, with purification by recrystallization (ethanol/water).

Mechanistic Considerations

The sulfamoylation proceeds via a nucleophilic acyl substitution mechanism. The pyridin-2-ylamine attacks the electrophilic sulfur center in N-methylsulfamoyl chloride, displacing chloride. Steric hindrance from the methyl group necessitates elevated temperatures or catalytic bases (e.g., DMAP) to accelerate the reaction. Competing side reactions, such as disulfonation or N-methylation, are mitigated by stoichiometric control and inert atmospheres.

Optimization Strategies

Solvent Systems

Polar aprotic solvents (DMF, THF) improve solubility of intermediates but risk sulfamide hydrolysis. Mixed solvents (THF/H₂O, 9:1) balance reactivity and stability, achieving yields up to 67%.

Catalytic Additives

Boric acid (5 mol%) enhances reaction rates by coordinating to the sulfamoyl oxygen, increasing electrophilicity. This reduces reaction time from 12 h to 4 h with minimal byproduct formation.

Analytical Characterization

Spectroscopic Profiling

X-ray Crystallography

Single-crystal analysis reveals a planar sulfamide group with dihedral angles of 12.3° relative to the pyridine ring, favoring π-π stacking in solid-state structures.

Challenges and Solutions

-

Low Yields in Step 2 : Attributed to moisture sensitivity of sulfamoyl chloride. Use of molecular sieves (4Å) improves yields to 65%.

-

Purification Difficulties : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) resolves co-eluting impurities.

Applications and Derivatives

This compound serves as a precursor for metal-chelating ligands. Complexation with Cu(II) in methanol yields a blue crystalline complex (λmax = 690 nm, d→d transition), demonstrating potential in catalytic oxidation .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for N-methyl-N-(pyridin-2-yl)sulfamide, and which characterization techniques are critical for structural validation?

- Methodology : Synthesis typically involves sulfamide coupling between methylamine derivatives and pyridine-2-sulfonyl chloride. Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying functional groups and connectivity. X-ray crystallography using programs like SHELXL can resolve crystal structures. Mass spectrometry (MS) confirms molecular weight, while X-ray photoelectron spectroscopy (XPS) validates sulfur oxidation states (e.g., sulfamide S2p peaks at 168.4 eV) .

Q. What are the key physicochemical properties of this compound, and how do they influence experimental handling?

- Methodology : The compound is a white crystalline solid (melting point: 89–93°C) with high water solubility. Stability tests under varying humidity and temperature are critical, as decomposition may occur in moist environments. Density (1.610 g/cm³) and pH (5–7 in 10% aqueous solution) guide solvent selection for reactions . Safety protocols require avoiding strong acids/bases to prevent hazardous decomposition (e.g., NH₃, SOₓ) .

Q. How is the anticonvulsant activity of this compound preliminarily assessed in pharmacological studies?

- Methodology : Rodent models (e.g., maximal electroshock, pentylenetetrazole-induced seizures) are used to evaluate efficacy. Dose-response curves determine ED₅₀ values, while rotarod tests assess neurotoxicity. In vitro voltage-gated Na⁺/Ca²⁺ channel inhibition assays (patch-clamp electrophysiology) provide mechanistic insights .

Advanced Research Questions

Q. How can this compound be functionalized in self-assembled monolayers (SAMs) on gold surfaces, and what analytical methods confirm successful immobilization?

- Methodology : Thiolated sulfamide derivatives form SAMs via Au–S bonds. XPS quantifies sulfur speciation (e.g., sulfamide S2p₃/₂ at 168.4 eV vs. thiol-bound S at ~162 eV). Conversion rates (31–47%) are calculated by comparing sulfamide and thiol sulfur intensities in S2p spectra . Hydrolysis studies under mild conditions (e.g., aqueous HCl) regenerate free amines, monitored via N1s XPS shifts .

Q. What experimental designs resolve contradictions in anticonvulsant efficacy across different seizure models (e.g., absence vs. tonic-clonic)?

- Methodology : Cross-model studies using genetic absence epilepsy rats (GAERS) and electrically induced tonic-clonic models identify target-specific effects. Pharmacokinetic profiling (plasma/brain concentration ratios) clarifies bioavailability discrepancies. Comparative transcriptomics of ion channel isoforms (e.g., Nav1.1 vs. Nav1.6) may explain differential responses .

Q. How does the sulfamide group influence proton conductivity in polymer electrolytes, and what spectroscopic techniques elucidate its role?

- Methodology : Sulfamide-doped polymers are analyzed via impedance spectroscopy for proton conductivity. Raman/IR spectroscopy (4000–50 cm⁻¹) reveal NH stretching modes and hydrogen-bonding networks. Thermogravimetric analysis (TGA) assesses stability up to 250°C, while cyclic voltammetry evaluates electrochemical windows (~1 V) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.